(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound “(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a structurally complex molecule featuring a brominated furan core linked via a methanone bridge to a pyrrolidine ring. The pyrrolidine moiety is further substituted with a 3-methoxypyrazinyloxy group.
Key structural attributes include:
- 5-Bromofuran-2-yl group: Bromination at the 5-position of the furan ring enhances electrophilic reactivity and may influence binding interactions via halogen bonding .
- Methanone linker: The carbonyl group serves as a rigid spacer, facilitating spatial orientation of the substituents.
- Pyrrolidine ring: The saturated five-membered ring introduces conformational flexibility, which can modulate pharmacokinetic properties.
Synthetic routes for analogous brominated furan derivatives often involve bromination using N-bromosuccinimide (NBS) under radical conditions (e.g., carbon tetrachloride reflux) , followed by coupling reactions to append functionalized pyrrolidine or pyrazine units. Characterization typically employs NMR spectroscopy and mass spectrometry .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-20-12-13(17-6-5-16-12)21-9-4-7-18(8-9)14(19)10-2-3-11(15)22-10/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGVVIJDUAEMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the methoxypyrazine and pyrrolidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can result in various substituted furan derivatives.
Scientific Research Applications
(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The furan and pyrazine moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring can also play a role in binding to biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous, enabling a comparative analysis of substituent effects, synthetic strategies, and physicochemical properties:
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Structure: Shares the 5-bromofuran-methanone-pyrrolidine core but substitutes the 3-methoxypyrazine with a furanylmethyl sulfonyl group.
- Synthetic Route: Likely involves sulfonylation of pyrrolidine, contrasting with the nucleophilic displacement required for pyrazine attachment .
- Implications : The sulfonyl group may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)methanone
- Structure : Replaces the furan and pyrrolidine with a pyrrolopyridine core and a methoxyphenyl substituent.
- Key Differences: Heterocycle: Pyrrolopyridine introduces nitrogen-rich aromaticity, enhancing hydrogen-bonding capacity versus the non-aromatic pyrrolidine. Bromine Position: Bromine on the pyrrolopyridine may alter electronic effects compared to the furan-based bromine .
3-(5-Bromobenzofuran-2-yl)-1H-pyrazole
- Structure : Features a benzofuran-pyrazole hybrid instead of the furan-pyrrolidine-pyrazine system.
- Synthetic Route: Utilizes enaminone intermediates and hydrazine cyclization, differing from the palladium-catalyzed couplings seen in pyrazine derivatives .
- Implications : The pyrazole ring offers hydrogen-bonding sites but may introduce metabolic liabilities due to its reactivity.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituent | Synthetic Highlight | Potential Property Impact |
|---|---|---|---|---|
| Target Compound | Furan-Pyrrolidine | 3-Methoxypyrazinyloxy | Nucleophilic displacement | Balanced solubility/reactivity |
| (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone | Furan-Pyrrolidine | Furanylmethyl sulfonyl | Sulfonylation | Increased hydrophobicity |
| (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)methanone | Pyrrolopyridine | 3-Methoxyphenyl | Cross-coupling | Enhanced DNA interaction |
| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Benzofuran-Pyrazole | Pyrazole | Enaminone cyclization | High lipophilicity |
Fluorinated Chromenone Derivatives (e.g., Example 85 in )
- Structure: Chromenone scaffold with fluorinated pyrazolo-pyrimidine substituents.
- Key Differences: Core: Chromenone (benzopyran-4-one) vs. furan-pyrrolidine. Substituents: Fluorine atoms and morpholino groups improve metabolic stability and bioavailability.
- Implications : Fluorination is a common strategy to enhance CNS penetration, which the target compound lacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
